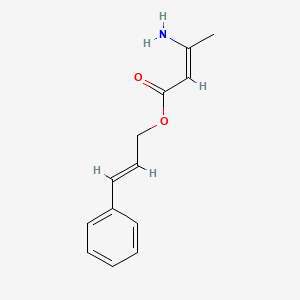

3-Amino Crotonic Acid Cinnamyl Ester

Description

BenchChem offers high-quality 3-Amino Crotonic Acid Cinnamyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino Crotonic Acid Cinnamyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWWDIWBLHYGMJ-GZPHBSKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCC=CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC/C=C/C1=CC=CC=C1)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3-amino crotonic acid cinnamyl ester

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminocrotonic Acid Cinnamyl Ester

Introduction

3-Aminocrotonic acid cinnamyl ester, also known as cinnamyl 3-aminobut-2-enoate, is a significant organic intermediate with the CAS Number 103909-86-0.[1][2][3][4] It belongs to the class of β-enamino esters, which are characterized by an amine group conjugated with an ester through a carbon-carbon double bond. This structural motif makes them versatile precursors in synthetic organic chemistry.[5] Notably, 3-aminocrotonic acid esters are pivotal building blocks in the synthesis of various heterocyclic compounds, including the dihydropyridine class of calcium channel blockers, such as Cilnidipine.[6][7]

This guide provides a comprehensive analysis of the core physicochemical properties of 3-aminocrotonic acid cinnamyl ester, offering both established data and detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior for synthesis, formulation, and quality control.

It is important to note a discrepancy in the reported molecular formula in commercial listings. While some sources list a formula of C14H17NO2, the more frequently cited and structurally consistent molecular formula is C13H15NO2, which will be used as the basis for this guide.[1][2][6][8]

Chemical Structure and Isomerism

The unique reactivity and physical properties of 3-aminocrotonic acid cinnamyl ester are directly derived from its molecular structure, which allows for multiple isomeric forms.

Systematic Name (IUPAC): [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate[8]

The structure features a cinnamyl alcohol esterified with 3-aminocrotonic acid. This arrangement gives rise to two primary forms of isomerism:

-

Enamine-Imine Tautomerism: Like other β-enamino esters, this compound can exist in a tautomeric equilibrium between the more stable enamine form and a corresponding imine form.[5][9] The enamine is generally favored due to the stabilizing effect of conjugation across the N-C=C-C=O system.

-

Geometric Isomerism: The presence of two carbon-carbon double bonds allows for geometric isomers. The IUPAC name specifies the (E)-isomer for the cinnamyl group and the (Z)-isomer for the crotonate backbone. The (Z)-configuration of the enamino ester is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen, forming a pseudo-six-membered ring.[10][11]

Caption: Isomeric forms of 3-aminocrotonic acid cinnamyl ester.

Physicochemical Properties

The key physicochemical data for 3-aminocrotonic acid cinnamyl ester are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 103909-86-0 | [1][2][4][6] |

| Molecular Formula | C13H15NO2 | [1][2][6][8] |

| Molecular Weight | 217.26 g/mol | [1][2][6][8] |

| Appearance | White to off-white crystalline powder | [6][12] |

| Melting Point | 90-92 °C | [12] |

| Boiling Point | 386.3 ± 30.0 °C (Predicted) | [1][2][13] |

| Solubility | Slightly soluble in water; Slightly soluble in DMSO and Methanol | [12][14] |

| pKa | 5.26 ± 0.70 (Predicted) | [14] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Flash Point | 223.1 ± 22.1 °C (Predicted) | [1][2] |

| Refractive Index | 1.583 (Predicted) | [2] |

Spectroscopic Profile

While specific, published spectra for 3-aminocrotonic acid cinnamyl ester are not widely available, its spectroscopic characteristics can be reliably inferred from its structure and data on analogous β-enamino esters.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the potential for geometric isomers. However, for the predominant (Z)-isomer, the key resonances would be:

-

Amine Protons (N-H): A broad singlet, exchangeable with D₂O. Its chemical shift would be significantly downfield due to intramolecular hydrogen bonding.

-

Vinyl Proton (-CH=): A singlet around 4.5-5.0 ppm.

-

Methyl Protons (-CH₃): A singlet for the crotonate methyl group.

-

Cinnamyl Group: Protons of the cinnamyl moiety will appear as a series of multiplets, including the characteristic signals for the trans-double bond (around 6.3-6.8 ppm) and the aromatic protons (7.2-7.5 ppm).

-

Methylene Protons (-OCH₂-): A doublet coupled to the adjacent vinyl proton of the cinnamyl group.

The presence of the (E)-isomer would result in a separate set of signals, typically with different chemical shifts for the vinyl and methyl protons.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides a vibrational fingerprint of the molecule's functional groups.

-

N-H Stretching: For a primary amine, two bands are typically observed in the 3300-3500 cm⁻¹ region.[15] However, due to strong intramolecular hydrogen bonding in the (Z)-isomer, these may be broadened and shifted to a lower frequency.

-

C-H Stretching: Aromatic and vinylic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretching (Ester): A strong absorption band around 1650-1670 cm⁻¹. The frequency is lowered from a typical ester (1735-1750 cm⁻¹) due to conjugation with the enamine system.

-

C=C Stretching: Bands in the 1580-1640 cm⁻¹ region corresponding to the enamine and aromatic double bonds.

-

C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

As an enaminone, the compound possesses a highly conjugated system, leading to strong UV absorption.

-

Expected λmax: A strong absorption band is expected in the range of 290-320 nm.[16] The exact position and intensity (molar absorptivity) depend on the solvent polarity.

-

Solvatochromism: The position of the absorption maximum is sensitive to the solvent.

-

pH Dependence: The UV spectrum exhibits a hypsochromic (blue) shift in acidic media. This is due to the protonation of the amine nitrogen, which disrupts the conjugation of the lone pair with the π-system.[16]

Experimental Protocols for Characterization

To ensure scientific integrity, the following protocols provide self-validating systems for determining the key physicochemical properties of 3-aminocrotonic acid cinnamyl ester.

Caption: Workflow for experimental characterization of the compound.

Protocol 1: Melting Point Determination

The melting point provides a quick, reliable indication of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound, whereas impurities typically depress and broaden the melting range.

-

Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp) or Thiele tube setup, capillary tubes (sealed at one end).[17]

-

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point (90 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Perform the determination in triplicate to ensure reproducibility.

-

Protocol 2: Solubility Profile Determination

This protocol establishes the compound's solubility in various aqueous and organic solvents, which is critical for reaction setup, purification, and formulation.[18]

-

Materials: Test tubes, vortex mixer, sample of the compound, and a panel of solvents (e.g., Water, 5% HCl(aq), 5% NaOH(aq), Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Hexane).

-

Procedure:

-

Add approximately 20 mg of the compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect for dissolution. If undissolved solid remains, the compound is classified as "insoluble" or "sparingly soluble." If the solid dissolves completely, it is "soluble."

-

For aqueous solutions (Water, HCl, NaOH), check the pH. Solubility in 5% HCl suggests the presence of a basic group (the amine). Solubility in 5% NaOH would suggest an acidic proton, which is not expected to be a dominant feature for this molecule.

-

Repeat the procedure for each solvent.

-

Record observations systematically in a table.

-

Protocol 3: Spectrophotometric pKa Determination

This method leverages the pH-dependent shift in the compound's UV-Vis spectrum to determine the pKa of the conjugate acid of the amino group.[19]

-

Apparatus: A dual-beam UV-Vis spectrophotometer, matched quartz cuvettes, a calibrated pH meter, and a set of buffer solutions covering a pH range from ~3 to ~7.

-

Procedure:

-

Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like methanol.

-

Prepare Buffer Solutions: Prepare a series of buffer solutions (e.g., citrate or phosphate buffers) with known pH values spanning the expected pKa (e.g., pH 3, 4, 4.5, 5, 5.5, 6, 7).

-

Sample Preparation: For each buffer, prepare a sample by adding a small, constant aliquot of the stock solution to a constant volume of the buffer. The final concentration should yield an absorbance in the 0.3-1.0 range.

-

Spectral Acquisition:

-

Record the full UV-Vis spectrum (e.g., 250-400 nm) for each buffered solution, using the corresponding buffer as the blank.

-

Identify the wavelength (λ) where the difference in absorbance between the fully protonated form (low pH) and the neutral form (high pH) is maximal.

-

-

Data Analysis:

-

Measure the absorbance of each solution at the chosen wavelength (λ).

-

Plot Absorbance vs. pH. The resulting curve should be sigmoidal.

-

The pKa is the pH value at the inflection point of the sigmoid curve, which corresponds to the point where the absorbance is halfway between the minimum (protonated) and maximum (neutral) values.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - Aᵢ) / (Aₙ - A) ] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized (protonated) species, and Aₙ is the absorbance of the neutral species.

-

-

Conclusion

3-Aminocrotonic acid cinnamyl ester is a valuable chemical intermediate whose utility is fundamentally linked to its physicochemical properties. Its enamine structure dictates its reactivity, isomerism, and spectroscopic behavior. The data and protocols presented in this guide provide a robust framework for researchers to understand, characterize, and effectively utilize this compound in drug discovery and development. Accurate determination of its properties through the outlined experimental workflows is essential for ensuring the consistency, purity, and success of its synthetic applications.

References

- Ion Drugs And Intermediates.

- ChemSrc. (2024, July 15). 3-amino crotonic acid cinnamyl ester.

- Niksan Pharmaceutical. 3-amino Crotonicacid Cinnamyl Ester Manufacturer in Ankleshwar.

- ExportersIndia.

- Tokyo Chemical Industry (India) Pvt. Ltd.

- ChemicalBook. 3-AMINO CROTONIC ACID CINNAMYL ESTER CAS#: 103909-86-0.

- Benchchem. 3-Aminocrotonic acid | 21112-45-8.

- Miedykol. Manufacturer supply high quality 3-Aminocrotonic acid cinnamyl ester 39562-22-6 with ISO standards.

- ECHEMI.

- Echemi. 3-Aminocrotonic acid cinnamyl ester.

- MySkinRecipes.

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. 3-Amino Crotonic Acid Cinnamyl Ester. PubChem.

- India Fine Chemicals. 3-Amino crotonic acid cinnamyl ester.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Kärkäs, M. D., & Porter, M. J. (2020, July 17). Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. The Journal of Organic Chemistry.

- Benchchem. Spectroscopic Analysis of Enaminone Isomers: A Technical Guide.

- LibreTexts. (2022, April 7). 6.

- Royal Society of Chemistry.

- Wang, J., et al. (2019, March 1). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. NIH.

- ChemicalBook.

- Jovanović, B. J., et al.

- Dudek, G. O., & Volpp, G. P. Proton magnetic resonance spectra of N-substituted 3-aminocrotonic esters. Journal of the Chemical Society C: Organic.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Kalek, M., et al. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- Cates, L. A., et al. Ultraviolet spectroscopy of anticonvulsant enaminones. PubMed.

- Gómez-Sánchez, A., & Valle, A. M. Infrared and nuclear magnetic resonance absorption and isomerism of 3-aminocrotonic esters. Part II. Journal of the Chemical Society, Perkin Transactions 2.

- LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- Al-Bayati, R. H. (2021, September 19). experiment (1)

- LibreTexts. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts.

- Labcompare. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Institute of Science, Nagpur.

- Beilstein Journals.

- Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds?. YouTube.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Fisher Scientific. (E)

- Clarion University.

- ResearchGate. The FT-IR of synthesized imine compounds.

- Chemexplique. (2023, March 17). FTIR-26 || FTIR spectrum of Amines || Diff b/w Pri, Sec & Ter amines || FTIR spectroscopy.

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- Liu, J., et al.

- ResearchGate.

- National Center for Biotechnology Inform

- Biosynth.

Sources

- 1. 3-AMINO CROTONIC ACID CINNAMYL ESTER Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. 3-Amino crotonic acid cinnamyl ester-India Fine Chemicals [indiafinechemicals.com]

- 5. 3-Aminocrotonic acid | 21112-45-8 | Benchchem [benchchem.com]

- 6. 3-amino Crotonicacid Cinnamyl Ester Manufacturer in Ankleshwar [niksanpharmaceutical.co.in]

- 7. Methyl 3-aminocrotonate | 14205-39-1 [chemicalbook.com]

- 8. 3-Amino Crotonic Acid Cinnamyl Ester | C13H15NO2 | CID 34175450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proton magnetic resonance spectra of N-substituted 3-aminocrotonic esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Infrared and nuclear magnetic resonance absorption and isomerism of 3-aminocrotonic esters. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. 3-amino Crotonicacid Cinnamyl Ester at Best Price in Ankleshwar | Ion Drugs And Intermediates [tradeindia.com]

- 13. Cinnamyl 3-aminobut-2-enoate [myskinrecipes.com]

- 14. 3-AMINO CROTONIC ACID CINNAMYL ESTER CAS#: 103909-86-0 [chemicalbook.com]

- 15. rockymountainlabs.com [rockymountainlabs.com]

- 16. Ultraviolet spectroscopy of anticonvulsant enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 3-Amino Crotonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Derivatives of 3-aminocrotonic acid, a versatile scaffold in medicinal chemistry, have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive exploration of the biological potential of these compounds, with a focus on their anticonvulsant, anti-inflammatory, calcium channel modulating, and antimicrobial properties. We delve into the structure-activity relationships that govern their efficacy, elucidate the underlying mechanisms of action through detailed signaling pathways, and provide robust, step-by-step experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights to accelerate innovation in the field.

Introduction: The Versatile Scaffold of 3-Aminocrotonic Acid

3-Aminocrotonic acid and its derivatives are pivotal building blocks in organic synthesis, primarily serving as precursors for a wide array of heterocyclic compounds with significant pharmacological activities.[1] The core structure, characterized by an enamine-imine tautomerism, provides a unique chemical reactivity that allows for diverse structural modifications, leading to a broad spectrum of biological activities.[1] This guide will explore the most prominent of these activities, providing the technical depth necessary for researchers to design and execute studies aimed at developing novel therapeutic agents based on this privileged scaffold.

Core Structure and Chemical Properties

The fundamental structure of 3-aminocrotonic acid features a conjugated system that includes a nitrogen lone pair, a carbon-carbon double bond, and a carbonyl group. This extended conjugation contributes to the stability of the enamine tautomer, which is generally the predominant form.[1] The reactivity of the scaffold can be readily tuned by substitutions at various positions, influencing its electronic and steric properties and, consequently, its biological target interactions.

Synthesis of the Core Scaffold:

A common and efficient method for the synthesis of 3-aminocrotonic acid esters, key intermediates for many derivatives, involves the reaction of an acetoacetate ester with an ammonia source.

Caption: General synthesis of ethyl 3-aminocrotonate.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant body of research has highlighted the potential of 3-aminocrotonic acid derivatives as potent anticonvulsant agents. Their mechanism of action is often multifaceted, involving the modulation of key ion channels and neurotransmitter systems implicated in seizure generation and propagation.

Mechanism of Action: A Multi-Target Approach

The anticonvulsant effects of these derivatives are primarily attributed to their ability to interact with voltage-gated ion channels and enhance GABAergic inhibition.

-

Voltage-Gated Sodium Channel Blockade: Many anticonvulsants act by blocking voltage-gated sodium channels in a frequency-dependent manner. This mechanism is crucial for preventing the spread of seizures.[2] Certain 3-aminopyrrole derivatives, structurally related to 3-aminocrotonates, have demonstrated this activity.[2]

-

T-type Calcium Channel Modulation: T-type calcium channels are implicated in the generation of spike-wave discharges characteristic of absence seizures.[3] Blockers of these channels, such as ethosuximide, are effective treatments.[3][4] Derivatives of 3-aminocrotonic acid are being investigated as potential T-type calcium channel blockers.[4]

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing its effects, either by acting on GABA-A receptors or by inhibiting GABA reuptake, is a common strategy for seizure control.

Caption: Multi-target anticonvulsant mechanism.

Structure-Activity Relationship (SAR)

The anticonvulsant potency of 3-aminocrotonic acid derivatives is highly dependent on the nature and position of substituents.

-

Aryl Substituents: The presence of an aryl group is often crucial for activity. Substituents on this ring, such as halogens (e.g., 4-fluoro), can significantly enhance potency.[5]

-

Lipophilicity: A parabolic relationship often exists between the lipophilicity of the substituents and anticonvulsant activity, with an optimal lipophilicity leading to maximal efficacy.[6][7]

Table 1: Anticonvulsant Activity of Selected Amino Acid Derivatives

| Compound Class | Test Model | ED₅₀ (mg/kg) | Reference |

| Aryl Semicarbazones | MES (mouse, i.p.) | Varies with substitution | [5] |

| 3-Aminopyrroles | MES (rat, p.o.) | 2.5 | [2] |

| Pyrazolidinones | Not specified | Potent | [6] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a well-validated preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[8][9]

Materials:

-

Male albino mice (20-25 g) or rats (100-150 g)

-

Electroshock apparatus with corneal electrodes

-

Test compound and vehicle control

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast animals overnight with free access to water.

-

Drug Administration: Administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.). A typical pretreatment time is 30-60 minutes.[10]

-

Electrode Placement: Restrain the animal and place the corneal electrodes on the eyes.

-

Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[9]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[9]

-

Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint of protection.[9]

-

Data Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a probit analysis.[8]

Self-Validation:

-

Positive Control: A group treated with a known anticonvulsant (e.g., phenytoin) should show significant protection.

-

Vehicle Control: A group treated with the vehicle should exhibit seizures in all animals.

-

Dose-Response: A clear dose-response relationship should be observed for the test compound.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Derivatives of 3-aminocrotonic acid have also demonstrated promising anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds are often mediated by the inhibition of enzymes and signaling pathways that produce pro-inflammatory molecules.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These enzymes are involved in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively. Inhibition of these enzymes is a key mechanism for many anti-inflammatory drugs.

-

Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Some derivatives have been shown to inhibit NO production.

-

Cytokine Suppression: Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in the inflammatory response. Suppression of their production is a key anti-inflammatory mechanism.

Caption: Anti-inflammatory signaling pathway.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of these derivatives is influenced by their structural features. For example, in a series of ocotillol-type sapogenin derivatives with a 3-amino acid moiety, both the stereochemistry at C-24 and the type of amino acid at C-3 were found to be critical for nitric oxide inhibitory activity.[11]

Table 2: Anti-inflammatory Activity of Selected Amino Acid Derivatives

| Compound Class | Assay | IC₅₀ (µM) | Reference |

| Isonicotinic Acid Derivatives | ROS Inhibition | 1.42 ± 0.1 | [12] |

| Phenylbutanal Derivatives | COX-2 Inhibition | 0.18 | [13] |

| Ocotillol-type Sapogenins | NO Inhibition | Potent | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model of acute inflammation to screen for anti-inflammatory drugs.[14][15][16]

Materials:

-

Male Wistar rats (150-200 g) or mice

-

1% (w/v) carrageenan solution in saline

-

Plethysmometer

-

Test compound and vehicle control

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Preparation: Acclimatize animals and fast them overnight with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Drug Administration: Administer the test compound, vehicle, or standard drug (e.g., i.p. or p.o.).

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[14]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Self-Validation:

-

Positive Control: The standard drug should significantly reduce paw edema.

-

Vehicle Control: The vehicle-treated group should show a time-dependent increase in paw volume.

-

Reproducibility: The results should be reproducible across multiple experiments.

Calcium Channel Modulation: A Key to Diverse Therapeutic Applications

Calcium channels are crucial for a multitude of physiological processes, and their modulation by 3-aminocrotonic acid derivatives represents a promising avenue for treating various disorders, including cardiovascular diseases and neurological conditions.

Mechanism of Action: Targeting Specific Calcium Channel Subtypes

Voltage-gated calcium channels are classified into several types (L, T, N, P/Q, R). 3-Aminocrotonic acid derivatives may exhibit selectivity for certain subtypes.

-

T-type Calcium Channels: As mentioned in the anticonvulsant section, these channels are important targets. Blockade of T-type channels can reduce neuronal excitability and is a therapeutic strategy for absence epilepsy and neuropathic pain.[3][17]

-

L-type Calcium Channels: These channels are prevalent in cardiac and smooth muscle and are the targets of dihydropyridine drugs used to treat hypertension.

Caption: T-type calcium channel modulation.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in single cells, providing detailed information on the modulatory effects of compounds.[18][19][20][21]

Materials:

-

Cultured cells expressing the target calcium channel (e.g., HEK293 cells) or primary neurons

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

Test compound

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ.[19]

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell interior.[20]

-

Voltage Clamp: Clamp the cell membrane at a holding potential and apply voltage steps to elicit calcium currents.

-

Drug Application: Perfuse the test compound onto the cell and record the changes in the calcium current.

-

Data Analysis: Analyze the current-voltage relationship, activation and inactivation kinetics, and the dose-dependent inhibition by the test compound.

Self-Validation:

-

Stable Baseline: Ensure a stable recording of the calcium current before drug application.

-

Reversibility: If possible, wash out the compound to see if the current returns to baseline.

-

Known Blocker: Use a known blocker of the target channel as a positive control.

Antimicrobial Activity: A New Frontier

Emerging research suggests that derivatives of 3-aminocrotonic acid may also possess antimicrobial properties, offering a potential new class of agents to combat infectious diseases.

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation but may involve:

-

Disruption of Cell Membrane Integrity: Similar to some antimicrobial peptides, these compounds may interact with and disrupt the bacterial cell membrane.

-

Inhibition of Essential Enzymes: They may target and inhibit enzymes crucial for bacterial survival and replication.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][22][23]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth or other suitable growth medium

-

96-well microtiter plates

-

Test compound and solvent control

-

Standard antibiotic

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible bacterial growth.[22]

Self-Validation:

-

Positive Control: A well with a standard antibiotic should show inhibition of growth.

-

Negative Control: A well with only the inoculum and medium should show robust growth.

-

Solvent Control: The solvent used to dissolve the compound should not inhibit bacterial growth at the concentrations used.

Table 3: Antimicrobial Activity of Selected Amide Derivatives

| Compound Class | Microorganism | MIC₈₀ (µg/mL) | Reference |

| Cyclopropane Amides | E. coli | 32-64 | [24] |

| Imidazole Derivatives | Various | Varies | [23] |

Conclusion and Future Directions

The derivatives of 3-aminocrotonic acid represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated activities as anticonvulsants, anti-inflammatory agents, calcium channel modulators, and antimicrobial compounds highlight their broad therapeutic potential. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical framework for their synthesis and biological evaluation.

Future research should focus on:

-

Elucidating Specific Molecular Targets: Identifying the precise molecular targets for each biological activity will enable more targeted drug design.

-

Optimizing Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their clinical translation.

-

In Vivo Efficacy Studies: Moving beyond initial screening to more comprehensive in vivo studies in relevant disease models will be essential to validate their therapeutic potential.

By leveraging the knowledge and methodologies presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

[Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. [Link]

-

Design, synthesis and anti-inflammatory activity of 3-amino acid derivatives of ocotillol-type sapogenins. [Link]

-

Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

-

Recent advances in the development of T‐type calcium channel blockers for pain intervention. [Link]

-

2.7. Carrageenan-induced paw edema assay. [Link]

-

Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. [Link]

-

Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. [Link]

-

T-Type Calcium Channels: A Mixed Blessing. [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

-

patch-clamp-protocol-final.pdf. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

- Preparation method of methyl 3-aminocroton

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

-

Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. [Link]

-

(PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

-

Whole Cell Patch Clamp Protocol. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. [Link]

-

(PDF) T-type calcium channel blockers - New and notable. [Link]

-

Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... [Link]

-

(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones. [Link]

-

IC 50 values (µg/mL) of the anti-inflammatory activities of the extracts of Enteromorpha compressa. [Link]

-

What are T-type calcium channel blockers and how do they work? [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

Synthesis of some Amide derivatives and their Biological activity. [Link]

-

Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]

-

Patch clamp techniques for single channel and whole-cell recording. [Link]

-

25.4: Synthesis of Amino Acids. [Link]

-

MIC values of all target compounds (3a-3h) μg/mL against microbial strains. [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

-

T-type calcium channel. [Link]

-

Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. [Link]

-

Carrageenan-induced inflammation assay, paw diameter in... [Link]

-

4.7. Carrageenan-Induced Paw Edema Test. [Link]

Sources

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 11. longdom.org [longdom.org]

- 12. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. inotiv.com [inotiv.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]

- 18. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. Whole Cell Patch Clamp Protocol [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

Introduction: The Versatility and Significance of Cinnamyl Esters

An In-depth Technical Guide to the Synthesis of Cinnamyl Esters for Researchers, Scientists, and Drug Development Professionals

Cinnamyl esters are a fascinating class of organic compounds characterized by their pleasant, sweet, and often fruity or floral aromas.[1] This has led to their widespread use in the fragrance, cosmetic, and food industries.[1][2] Beyond their organoleptic properties, the cinnamate scaffold is a recurring motif in a vast array of biologically active natural products and synthetic molecules, exhibiting pharmacological activities such as antifungal, antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4] This makes the efficient and selective synthesis of cinnamyl esters a topic of significant interest for researchers in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of cinnamyl esters, delving into the mechanistic intricacies, practical experimental protocols, and comparative analysis of each approach to empower researchers in their synthetic endeavors.

Classical Esterification Methodologies: The Foundation of Cinnamyl Ester Synthesis

Traditional acid-catalyzed and coupling agent-mediated esterifications remain cornerstone strategies for the synthesis of cinnamyl esters. These methods are well-established, versatile, and often provide high yields, making them a common choice in many research laboratories.

Fischer-Speier Esterification: The Archetypal Acid-Catalyzed Approach

The Fischer-Speier esterification, first described in 1895, is a classic and straightforward method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[1]

Causality Behind Experimental Choices: The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the less expensive one, is used. The acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

Reaction Mechanism: The mechanism of Fischer-Speier esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by the alcohol: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Cinnamyl Acetate via Fischer-Speier Esterification

-

Materials: Cinnamyl alcohol, glacial acetic acid, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol (1 eq.), glacial acetic acid (3 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cinnamyl acetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Steglich Esterification: A Milder Approach with Carbodiimides

The Steglich esterification is a modification of the Fischer-Speier method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] This method is particularly advantageous for the esterification of sterically hindered alcohols and acid-labile substrates, as it proceeds under milder, neutral conditions.[5]

Causality Behind Experimental Choices: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. The use of EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

Reaction Mechanism:

-

Activation of the carboxylic acid: The carboxylic acid adds to one of the double bonds of the carbodiimide to form an O-acylisourea intermediate.

-

Formation of the N-acylpyridinium salt: DMAP, being a superior nucleophile, attacks the O-acylisourea to form a highly reactive N-acylpyridinium salt and the urea byproduct.

-

Nucleophilic attack by the alcohol: The alcohol attacks the N-acylpyridinium salt to form the ester and regenerate the DMAP catalyst.

Caption: Mechanism of Steglich Esterification.

Experimental Protocol: Synthesis of Cinnamyl Benzoate via Greener Steglich Esterification [6][7]

-

Materials: Cinnamic acid (1.2 eq.), benzyl alcohol (1.0 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq.), 4-dimethylaminopyridine (DMAP) (0.2 eq.), acetonitrile, 1 M HCl solution, saturated sodium bicarbonate solution, brine, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

To a round-bottom flask, add cinnamic acid, DMAP, and EDC·HCl.

-

Add acetonitrile as the solvent, followed by benzyl alcohol.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the cinnamyl benzoate.

-

If necessary, the product can be further purified by column chromatography.

-

Yamaguchi Esterification: A Powerful Tool for Hindered Systems

The Yamaguchi esterification is a highly effective method for the synthesis of esters, particularly for sterically hindered substrates and for the formation of macrolactones.[8] The reaction employs 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[8]

Causality Behind Experimental Choices: The bulky 2,4,6-trichlorobenzoyl group creates a sterically demanding environment around one of the carbonyl groups of the mixed anhydride. This directs the nucleophilic attack of DMAP to the less hindered carbonyl group of the carboxylic acid moiety, leading to a highly reactive acylpyridinium intermediate and ensuring high regioselectivity.

Reaction Mechanism:

-

Formation of the mixed anhydride: The carboxylate, generated in situ by a base like triethylamine, attacks the Yamaguchi reagent to form a mixed anhydride.

-

Regioselective attack by DMAP: DMAP regioselectively attacks the less sterically hindered carbonyl of the mixed anhydride, forming the N-acylpyridinium intermediate.

-

Nucleophilic attack by the alcohol: The alcohol attacks the highly electrophilic acylpyridinium intermediate to furnish the desired ester and regenerate DMAP.[9]

Caption: Mechanism of Yamaguchi Esterification.

Experimental Protocol: Synthesis of a Cinnamyl Ester via Yamaguchi Esterification [10]

-

Materials: Carboxylic acid (1.0 eq.), cinnamyl alcohol (1.2 eq.), 2,4,6-trichlorobenzoyl chloride (1.1 eq.), triethylamine (1.5 eq.), 4-dimethylaminopyridine (DMAP) (2.0 eq.), anhydrous toluene.

-

Procedure:

-

To a solution of the carboxylic acid in anhydrous toluene under an inert atmosphere, add triethylamine and stir for 10 minutes at room temperature.

-

Add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 1 hour.

-

In a separate flask, dissolve cinnamyl alcohol and DMAP in anhydrous toluene.

-

Add the solution of cinnamyl alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 12-24 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the pure cinnamyl ester.

-

Green and Modern Synthetic Approaches

In line with the principles of green chemistry, several modern synthetic methodologies have been developed to provide more sustainable and efficient routes to cinnamyl esters. These methods often offer milder reaction conditions, reduced waste generation, and the use of less hazardous reagents.

Enzymatic Esterification: The Biocatalytic Route

Enzymatic catalysis, particularly utilizing lipases, has emerged as a highly attractive green alternative for the synthesis of cinnamyl esters.[11] Lipases are readily available, biodegradable, and exhibit high selectivity, often obviating the need for protecting groups.[11] The reactions are typically carried out under mild conditions in non-aqueous media.

Causality Behind Experimental Choices: The use of an immobilized lipase, such as Novozym 435, simplifies catalyst recovery and reuse, enhancing the economic viability and sustainability of the process. The choice of an acyl donor, such as a vinyl ester, can make the reaction irreversible, thus driving the equilibrium towards the product.

Reaction Mechanism (Ping-Pong Bi-Bi): The lipase-catalyzed transesterification often follows a Ping-Pong Bi-Bi mechanism:

-

Acylation of the enzyme: The acyl donor binds to the active site of the lipase, and the acyl group is transferred to a serine residue in the active site, forming an acyl-enzyme intermediate and releasing the alcohol part of the donor.

-

Deacylation of the enzyme: The cinnamyl alcohol then binds to the acyl-enzyme intermediate, and the acyl group is transferred to the alcohol, forming the cinnamyl ester and regenerating the free enzyme.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Experimental Protocol: Lipase-Catalyzed Synthesis of Cinnamyl Acetate [12]

-

Materials: Cinnamyl alcohol, ethyl acetate, immobilized lipase (e.g., Novozym 435), molecular sieves (optional).

-

Procedure:

-

In a screw-capped vial, combine cinnamyl alcohol and a large excess of ethyl acetate (which acts as both the acyl donor and the solvent).

-

Add the immobilized lipase (e.g., 10% w/w of the alcohol). The addition of molecular sieves can help to remove any water present and shift the equilibrium.

-

Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40-60 °C) for 24-72 hours.

-

Monitor the reaction progress by GC or HPLC.

-

Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Remove the excess ethyl acetate under reduced pressure.

-

The resulting cinnamyl acetate can be purified by vacuum distillation if necessary.

-

Microwave-Assisted Synthesis: A Rapid and Efficient Method

Microwave-assisted organic synthesis (MAOS) has gained prominence as a powerful tool for accelerating chemical reactions. In the synthesis of cinnamyl esters, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields.[13]

Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and reaction rate. This localized heating can also lead to different selectivities compared to conventional heating. The use of solvent-free conditions, where possible, further enhances the green credentials of this method.

Experimental Protocol: Microwave-Assisted Synthesis of a Cinnamyl Ester [13]

-

Materials: Cinnamyl alcohol, a carboxylic acid or anhydride, and a suitable catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).

-

Procedure:

-

In a microwave-safe reaction vessel, combine cinnamyl alcohol, the carboxylic acid or anhydride, and the catalyst.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature and for a predetermined time (e.g., 120-150 °C for 5-20 minutes). The reaction parameters should be optimized for each specific ester.

-

After cooling, work up the reaction mixture as described for the classical methods (e.g., extraction and washing).

-

Purify the product by chromatography or distillation.

-

Oxidative Esterification: A Direct and Atom-Economical Approach

Direct oxidative esterification of cinnamyl alcohol offers an atom-economical route to cinnamyl esters, often using molecular oxygen or a benign oxidant. Gold nanoparticles have shown to be effective catalysts for this transformation.[14]

Causality Behind Experimental Choices: This method avoids the pre-formation of an activated carboxylic acid derivative, thus reducing the number of synthetic steps and waste. Gold nanoparticles supported on metal oxides can efficiently catalyze the aerobic oxidation of the alcohol to an aldehyde intermediate, which then undergoes further reaction to form the ester.

Reaction Mechanism (Proposed): A plausible mechanism involves:

-

Oxidation of the alcohol: The alcohol is first oxidized on the gold nanoparticle surface to the corresponding aldehyde (cinnamaldehyde).

-

Hemiacetal formation: The aldehyde reacts with an alcohol molecule to form a hemiacetal.

-

Oxidation of the hemiacetal: The hemiacetal is then oxidized to the final ester product.

Experimental Protocol: Gold-Catalyzed Aerobic Oxidative Esterification of Cinnamyl Alcohol [14]

-

Materials: Cinnamyl alcohol, an alcohol as the acyl source (e.g., methanol for methyl cinnamate), a supported gold nanoparticle catalyst (e.g., Au/CeO₂), a suitable solvent (e.g., toluene), and an oxygen source (e.g., an oxygen balloon).

-

Procedure:

-

To a round-bottom flask containing the supported gold catalyst, add the solvent, cinnamyl alcohol, and the second alcohol.

-

Purge the flask with oxygen and then maintain a positive pressure of oxygen with a balloon.

-

Stir the reaction mixture vigorously at a specified temperature (e.g., 60-80 °C) for several hours.

-

Monitor the reaction by GC or TLC.

-

Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

-

Purify the resulting ester by column chromatography.

-

Continuous Flow Synthesis: The Future of Cinnamyl Ester Production

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability.[15] While specific protocols for cinnamyl ester synthesis in flow are not yet widely reported, the adaptation of existing esterification methods to flow reactors is a promising area of research.

Causality Behind Experimental Choices: The use of a packed-bed reactor with an immobilized catalyst (e.g., an acid resin for Fischer-Speier or immobilized lipase for enzymatic esterification) allows for continuous operation and easy product-catalyst separation. Precise control over residence time and temperature in a microreactor can lead to higher yields and selectivities.

Representative Experimental Setup for Continuous Flow Esterification: A typical setup would involve:

-

Two syringe pumps to deliver the alcohol and carboxylic acid solutions.

-

A T-mixer to ensure efficient mixing of the reactants.

-

A heated packed-bed or coil reactor containing the immobilized catalyst.

-

A back-pressure regulator to maintain the desired pressure in the system.

-

A collection vessel for the product stream.

Caption: A representative workflow for continuous flow esterification.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for a particular cinnamyl ester will depend on various factors, including the desired scale, purity requirements, substrate scope, and available equipment. The following table provides a comparative summary of the key features of the discussed methodologies.

| Method | Typical Yield | Reaction Time | Temperature | Catalyst | Key Advantages | Key Disadvantages |

| Fischer-Speier | Moderate to High | Hours | High (Reflux) | Strong Acid (e.g., H₂SO₄) | Inexpensive reagents, simple setup | Harsh conditions, equilibrium limited, potential for side reactions |

| Steglich | High | Hours | Room Temp. | DCC/EDC, DMAP | Mild conditions, good for sensitive substrates | Carbodiimide reagents can be toxic, urea byproduct removal can be challenging |

| Yamaguchi | High | Hours | Room Temp. | Yamaguchi Reagent, DMAP | Excellent for sterically hindered substrates, high yields | Reagents are expensive |

| Enzymatic | Moderate to High | Days | Mild (e.g., 40-60 °C) | Lipase | Highly selective, green, mild conditions | Long reaction times, enzyme cost and stability |

| Microwave | High | Minutes | High | Various | Extremely fast, high yields | Requires specialized equipment, scalability can be an issue |

| Oxidative | Moderate to High | Hours | Moderate | Gold Nanoparticles | Atom-economical, uses green oxidants | Catalyst cost and preparation |

| Flow Chemistry | Potentially High | Minutes to Hours | Variable | Immobilized Catalysts | Scalable, safe, precise control | Initial setup cost and expertise required |

Characterization of Cinnamyl Esters

The successful synthesis of a cinnamyl ester must be confirmed by appropriate analytical techniques. The most common methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum of a cinnamyl ester will show characteristic signals for the aromatic protons, the vinyl protons of the cinnamyl group, the methylene protons adjacent to the ester oxygen, and the protons of the acyl group. The chemical shifts and coupling patterns of these signals provide definitive structural information. For example, in cinnamyl acetate, the methyl protons of the acetate group typically appear as a singlet around 2.0 ppm.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the ester group is a key diagnostic signal, typically appearing in the range of 165-175 ppm.

-

FTIR Spectroscopy: The IR spectrum of a cinnamyl ester is characterized by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic bands include those for C-O stretching and the C=C stretching of the aromatic ring and the vinyl group.

Conclusion

The synthesis of cinnamyl esters can be achieved through a variety of methodologies, each with its own set of advantages and limitations. While classical methods like Fischer-Speier and Steglich esterification remain valuable for their simplicity and versatility, modern approaches such as enzymatic catalysis, microwave-assisted synthesis, and oxidative esterification offer greener and more efficient alternatives. The emerging field of continuous flow chemistry holds great promise for the future of cinnamyl ester production, offering unparalleled control and scalability. A thorough understanding of the underlying reaction mechanisms and practical considerations for each method, as presented in this guide, will enable researchers to select and optimize the most appropriate synthetic strategy for their specific needs, whether for the development of new fragrances, food additives, or novel therapeutic agents.

References

-

Worzakowska, M. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. Molecules. 2015;20(6):10594-10603. [Link]

-

Yuan, Z., et al. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. 2023;19:85-116. [Link]

-

Lutjen, A. B., et al. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Bioorganic & Medicinal Chemistry. 2018;26(19):5291-5297. [Link]

-

Kolonko, E. M., et al. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Bioorganic & Medicinal Chemistry. 2018;26(19):5291-5297. [Link]

-

Devulapelli, V. G., & Weng, H. S. Synthesis of cinnamyl acetate by solid–liquid phase transfer catalysis: Kinetic study with a batch reactor. Catalysis Communications. 2009;10(13):1638-1642. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Worzakowska, M. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. Molecules. 2015;20(6):10594-10603. [Link]

-

Neises, B., & Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. 1985;63:183. [Link]

-

ResearchGate. a Preparation of cinnamyl esters through transesterification. b TLC... [Link]

-

Wikipedia. Yamaguchi esterification. [Link]

-

Online Organic Chemistry Tutor. Yamaguchi Esterification. [Link]

-

Cheah, S., et al. Enzymatic synthesis of cinnamic acid derivatives. Journal of Molecular Catalysis B: Enzymatic. 2003;21(4-6):167-174. [Link]

-

Yuan, Y., et al. Highly efficient direct aerobic oxidative esterification of cinnamyl alcohol with alkyl alcohols catalysed by gold nanoparticles incarcerated in a nanoporous polymer matrix: a tool for investigating the role of the polymer host. Catalysis Science & Technology. 2013;3(4):999-1008. [Link]

-

Pontiki, E., et al. Esters of some non-steroidal anti-inflammatory drugs with cinnamyl alcohol are potent lipoxygenase inhibitors with enhanced anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. 2015;25(22):5256-5260. [Link]

-

Fristrup, P., et al. Mechanistic Investigation of the Gold-catalyzed Aerobic Oxidation of Alcohols. ChemCatChem. 2011;3(4):743-750. [Link]

-

Al-Ostoot, F. H., et al. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Journal of the Iranian Chemical Society. 2024. [Link]

-

Godoy, M. E., et al. Antiinflammatory Activity of Cinnamic Acid Esters. Molecules. 2000;5(4):547-549. [Link]

-

Asanga, E. E., et al. Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties. Tropical Journal of Natural Product Research. 2021;5(8):1379-1385. [Link]

-

Munawar, S., et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon. 2024;10(1):e23416. [Link]

-

Wang, C., et al. Facile and efficient gold-catalyzed aerobic oxidative esterification of activated alcohols. Green Chemistry. 2014;16(5):2725-2731. [Link]

-

Munawar, S., et al. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. 2024;12. [Link]

-

Aljawish, A., et al. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Catalysts. 2022;12(10):1135. [Link]

-

MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

-

Chen, Y., et al. Photothermal Oxidation of Cinnamyl Alcohol with Hydrogen Peroxide Catalyzed by Gold Nanoparticle/Antimony-Doped Tin Oxide Nanocrystals. The Journal of Physical Chemistry C. 2022;126(33):14081-14089. [Link]

-

Petrillo, F., et al. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics. 2025. [Link]

-

IGIT Sarang. Green Technology Subject Code – PCE7J004 Chemical Engineering Department 7 Semester. [Link]

-

FooDB. Showing Compound Cinnamyl butyrate (FDB021235). [Link]

-

PubChem. Cinnamyl butyrate. [Link]

-

Riva, E., et al. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. The Journal of Organic Chemistry. 2009;74(9):3540-3543. [Link]

-

Wei, H., et al. Gold nanoparticles supported on metal oxides as catalysts for the direct oxidative esterification of alcohols under mild conditions. Inorganica Chimica Acta. 2015;427:33-40. [Link]

-

LibreTexts. 13.10: The E-Factor in Green Chemistry. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

INCHEM. CINNAMYL ALCOHOL AND RELATED SUBSTANCES. [Link]

-

Geng, B., et al. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system. Biotechnology and Applied Biochemistry. 2012;59(4):270-275. [Link]

-

Wikipedia. Yamaguchi esterification. [Link]

-

Khan, A., et al. Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles. Catalysts. 2022;12(5):547. [Link]

-

Chemicuss. Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. [Link]

-

University of Missouri–St. Louis. Fischer Esterification. [Link]

-

Sumpter, B. G., et al. Autonomous Continuous Flow Reactor Synthesis for Scalable Atom-Precision. OSTI.gov. 2021. [Link]

-

JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

-

Harish Chopra. YAMAGUCHI ESTERIFICATION #csirnet #gateexam #setexam UG/PG Chemistry #organicchemistry #chemistry. [Link]

-

Carrettin, S., et al. Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes. Topics in Catalysis. 2004;30/31:141-145. [Link]

-

Nguyen, T. T., et al. Gold nanoparticle-decorated amorphous carbon for oxidative cyclization of anthranilamide and aryl alcohols. Dalton Transactions. 2024;53(42):17976-17988. [Link]

-

ResearchGate. FTIR spectrum of (E)-cinnamyl alcohol. [Link]

-

Harish Chopra. YAMAGUCHI ESTERIFICATION #csirnet #gateexam #setexam UG/PG Chemistry #organicchemistry #chemistry. [Link]

-

ResearchGate. 1H NMR Full spectra of cinnamyl propionate in the presence of chloroform (400 MHz, CDCl3 at 25 °C). [Link]

Sources

- 1. chembam.com [chembam.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 4. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 9. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 11. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters | MDPI [mdpi.com]

- 14. Sci-Hub. Gold nanoparticles supported on metal oxides as catalysts for the direct oxidative esterification of alcohols under mild conditions / Inorganica Chimica Acta, 2015 [sci-hub.box]

- 15. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation [organic-chemistry.org]

mechanism of action studies for novel amino acid esters

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Amino Acid Esters

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Amino Acid Esters in Drug Discovery

Novel amino acid esters represent a sophisticated class of prodrugs designed to enhance the therapeutic potential of parent molecules. By masking a carboxyl group, this strategy can dramatically improve critical pharmaceutical properties such as membrane permeability, solubility, and oral bioavailability. The ester linkage is engineered to be labile, intended for cleavage by intracellular esterases, which releases the active pharmacological agent in situ. This targeted activation mechanism can increase the therapeutic index and reduce systemic exposure to the active drug.

Understanding the precise mechanism of action (MoA) of these compounds is paramount. It is a multi-faceted process that extends beyond simple confirmation of esterase-mediated activation. A thorough MoA study provides a comprehensive biological narrative, from initial target engagement to the ultimate phenotypic outcome, which is indispensable for regulatory approval and clinical success. This guide details a systematic, field-proven approach to dissecting the MoA of novel amino acid esters, emphasizing the integration of robust experimental design with cutting-edge analytical techniques.

Part 1: Initial Characterization and Target Identification

The foundational step in any MoA study is to confirm the bioactivation of the ester and identify its direct molecular target(s).

Prodrug Activation and Stability

Before delving into complex cellular mechanisms, it is critical to verify the core assumption: the ester is a stable prodrug that is efficiently cleaved to its active form in a biologically relevant context.

Experimental Protocol: In Vitro Esterase Stability Assay

-

Objective: To quantify the rate of hydrolysis of the amino acid ester in the presence of liver microsomes or purified esterases (e.g., hCES1, hCES2).

-

Materials: Test compound, liver microsomes (human, rat), recombinant human carboxylesterases, NADPH regenerating system, phosphate buffer, and an appropriate analytical method (LC-MS/MS).

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Incubate the compound (typically 1-5 µM) with liver microsomes (0.5 mg/mL) or recombinant esterases in phosphate buffer at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent ester and the appearance of the active acid metabolite.

-

-

Data Analysis: Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound. This provides the primary evidence of esterase-mediated activation.

Unbiased Target Identification

Identifying the specific protein(s) that the activated drug binds to is a cornerstone of MoA studies. Unbiased approaches are crucial for discovering novel targets.

Methodology: Affinity-Based Chemical Proteomics

Chemical proteomics is a powerful technique to isolate target proteins from a complex cellular lysate. A common approach involves synthesizing a probe version of the active drug molecule that incorporates a reactive group for covalent modification and a reporter tag (e.g., biotin) for enrichment.

Experimental Workflow: Affinity Proteomics

Caption: Workflow for target identification using affinity-based chemical proteomics.

Part 2: Target Engagement and Validation

Once putative targets are identified, it is essential to validate the interaction and quantify the binding affinity. This step confirms that the drug directly engages the target protein in a cellular context.

Biophysical Validation of Direct Binding

Several biophysical techniques can confirm and quantify the interaction between the activated drug and its purified target protein.

| Technique | Principle | Key Outputs | Considerations |

| Isothermal Titration | Measures heat changes upon binding. | Kₔ (dissociation constant), ΔH (enthalpy), stoichiometry (n) | Requires larger amounts of pure protein. |

| Surface Plasmon Resonance | Detects changes in refractive index when a ligand binds to an immobilized protein. | Kₔ, kₐ (on-rate), kₔ (off-rate) | Requires protein immobilization, which can affect activity. |

| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | ΔTₘ (change in melting temperature) | Provides qualitative evidence of binding. |

Cellular Target Engagement

Confirming target engagement within intact cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To demonstrate that the drug binds to and stabilizes its target protein in intact cells.

-

Materials: Cultured cells, test compound, PBS, lysis buffer, equipment for heat shock, and Western blot or mass spectrometry instrumentation.

-

Procedure:

-

Treat intact cells with the test compound or vehicle control for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Divide the cell suspension into aliquots and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blot using an antibody specific to the target protein or by quantitative mass spectrometry.

-

-